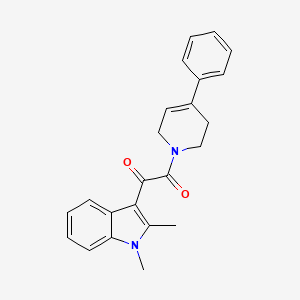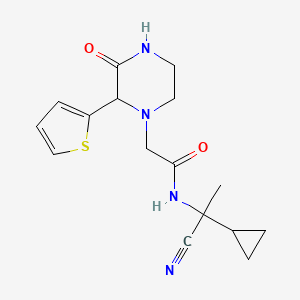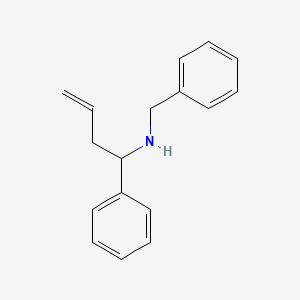
2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-2-(oxolan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H12O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-(oxolan-3-yl)propanoic acid” is represented by the InChI code: 1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“2-Hydroxy-2-(oxolan-3-yl)propanoic acid” has a molecular weight of 160.17 . The physical form of this compound is oil .Scientific Research Applications
Enantioselective Synthesis in Neuroexcitant Analogues
One of the notable applications of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives is in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This process involves the synthesis of enantiomers with high enantiomeric excess, which has implications in neurochemistry and pharmaceutical research (Pajouhesh et al., 2000).
Selective Esterifications in Organic Synthesis
2-Hydroxy-2-(oxolan-3-yl)propanoic acid and its derivatives have shown remarkable effects in selective esterification processes. This includes the esterification of primary alcohols with carboxylic acids, showcasing the compound's utility in organic synthesis and pharmaceutical applications (Wang et al., 2012).
Multicomponent Synthesis Approaches
The compound is also used in multicomponent synthesis methods. For instance, it has been utilized in the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This approach highlights the compound's versatility in creating complex molecular structures under mild conditions (Komogortsev et al., 2022).
Pharmaceutical Ingredient Quality Control
In the field of pharmaceuticals, this compound is instrumental in developing analytical methods for quality control. This application is particularly relevant in the context of new antibiotics, where 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives serve as crucial components in active pharmaceutical ingredients (Zubkov et al., 2016).
Enzyme-Catalyzed Synthesis in Pharmaceutical Compounds
The compound also plays a role in enzyme-catalyzed synthesis processes, particularly in producing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids. This is significant in the synthesis of certain pharmaceutical compounds, demonstrating the compound's importance in medicinal chemistry (Brem et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKBIVLRCOXRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1537043-47-2 |
Source


|
| Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)





![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)



![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)

